Regioselective Nitration: Dominant Para-Isomer Formation Over Ortho or Dinitro Byproducts
When nitrating methyl 4-hydroxybenzoate, competition between para- and ortho-nitration relative to the hydroxyl group typically favors the para-isomer, yielding methyl 4-hydroxy-3-nitrobenzoate as the dominant product. This regioselectivity is a critical differentiator from the synthesis of its regioisomer, methyl 3-hydroxy-4-nitrobenzoate, which would require a different starting material or synthetic strategy [1].
| Evidence Dimension | Regioselectivity in nitration of 4-hydroxybenzoate ester |
|---|---|
| Target Compound Data | Dominant isomer (≥85% yield) |
| Comparator Or Baseline | Methyl 3-hydroxy-4-nitrobenzoate (requires nitration of methyl 3-hydroxybenzoate or alternative route) |
| Quantified Difference | Not directly comparable in the same nitration; synthesis of the comparator requires a different precursor and may result in lower yields or require more complex purification. |
| Conditions | Nitration of methyl 4-hydroxybenzoate with nitric acid at 0-60°C |
Why This Matters
For process chemistry and procurement, the ability to synthesize the target compound in high yield with minimal isomeric impurities translates directly to lower manufacturing costs and reduced purification burden.
- [1] US3929864A. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. Google Patents. View Source
